![molecular formula C10H14N2O5S3 B601886 2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide CAS No. 171273-35-1](/img/structure/B601886.png)
2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is also known as Brinzolamide . It is chemically described as ®- (+)-4-Ethylamino-2- (3-methoxypropyl)-3,4-dihydro-2H-thieno [3,2-e]-1,2-thiazine-6-sulfonamide-1,1- dioxide . Its empirical formula is C12H21N3O5S3 .
Synthesis Analysis
Thieno [3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxides, which have a quaternary ammonium moiety incorporated into their structures, were synthesized .Molecular Structure Analysis
The molecular weight of Brinzolamide is 383.5 . In the crystal structure of the title compound, there exist three kinds of hydrogen-bonding interactions .Chemical Reactions Analysis
The compound has been analyzed using various chromatographic techniques . The relative retention times are about 1.0 for brinzolamide and 1.2 for brinzolamide related compound A .Physical And Chemical Properties Analysis
Brinzolamide contains not less than 98.0 percent and not more than 102.0 percent of C12H21N3O5S3, calculated on the dried basis . It has a molecular weight of 383.52 .Applications De Recherche Scientifique
Treatment of Glaucoma : This compound has shown potential as a treatment for glaucoma. It acts as a potent inhibitor of human carbonic anhydrase II, which is significant in lowering intraocular pressure in hypertensive rabbits when administered topically (Chen et al., 2000).
Theoretical Study of Molecular Structure : It has been the subject of theoretical studies to understand its molecular structure and gas-phase acidity. Such studies are essential for the development of biologically active sulfonamides (Remko, 2003).
Inhibition of Carbonic Anhydrase : The compound, particularly when incorporated with a quaternary ammonium moiety, is a potent inhibitor of carbonic anhydrase. This feature is useful for developing membrane-impermeable inhibitors of the enzyme (May et al., 2006).
Synthesis of Novel Cyclic Sulfonamides : It has been used in the synthesis of novel cyclic sulfonamides through Diels-Alder reactions. This process is significant for creating compounds with potential pharmacological applications (Greig et al., 2001).
Catalyst in Chemical Syntheses : The compound has been applied as an efficient and homogeneous catalyst in the synthesis of various derivatives in aqueous media, demonstrating its versatility in chemical synthesis (Khazaei et al., 2015).
Regioselective Synthesis : It has been used in the regioselective synthesis of thiophene fused sultam derivatives, indicating its importance in the field of organic chemistry (Barange et al., 2014).
In Vivo Evaluation as Imaging Agent : The compound has been investigated for its potential as a PET imaging agent, showing promising results in in vivo evaluations for tumor targeting (Ghandi et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Brinzolamide was approved by the FDA in 1998 as a standalone product and in 2013 as a combination product with brimonidine tartrate . In Europe, it was also approved as a combination product with timolol in 2008 . It represents a promising direction for the treatment of ocular hypertension or open-angle glaucoma .
Propriétés
IUPAC Name |
2-(3-methoxypropyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S3/c1-17-6-2-4-12-5-3-8-7-9(19(11,13)14)18-10(8)20(12,15)16/h3,5,7H,2,4,6H2,1H3,(H2,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRXWXADWNHGER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)
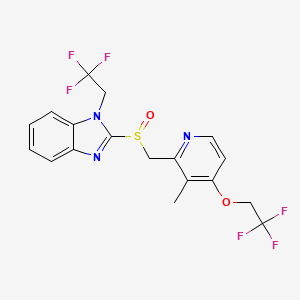


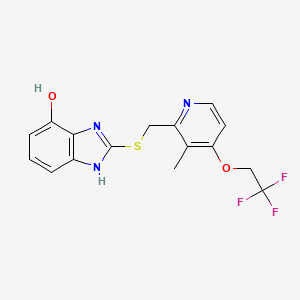


![7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B601816.png)
![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B601817.png)
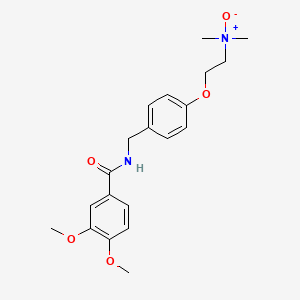
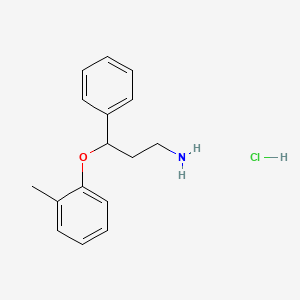

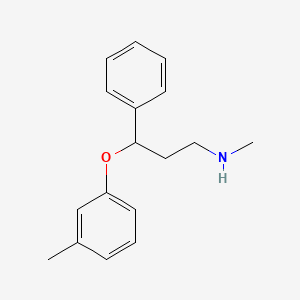
![4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine](/img/structure/B601826.png)
